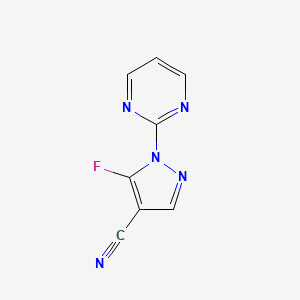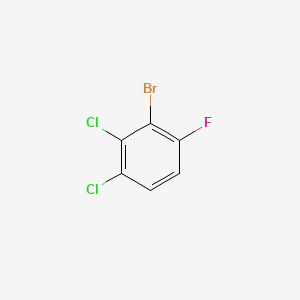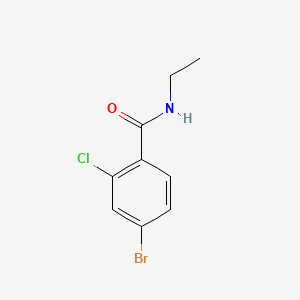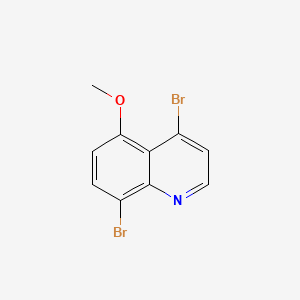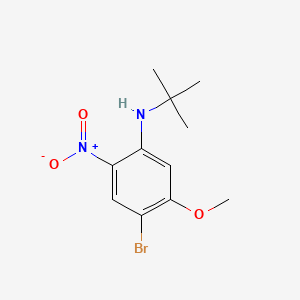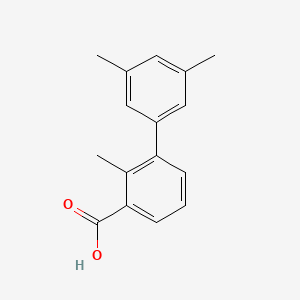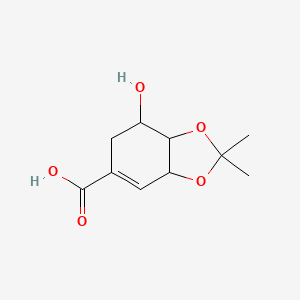
Acide shikimique 3,4-O-isopropylidène
Vue d'ensemble
Description
3,4-O-Isopropylidene shikimic acid is a derivative of shikimic acid, which is extracted from the dry fruit of Illicium verum Hook. f. (Magnoliaceae). Shikimic acid has been traditionally used in Chinese medicine for treating various ailments such as stomachaches, skin inflammation, and rheumatic pain . 3,4-O-Isopropylidene shikimic acid has been studied for its anti-inflammatory, analgesic, and antioxidant activities .
Applications De Recherche Scientifique
3,4-O-Isopropylidene shikimic acid has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
Target of Action
3,4-O-Isopropylidene shikimic acid is a natural product that can be isolated from the whole plants of Hypericum wightianum . It has been found to have anti-inflammatory and antioxidant activities . The primary targets of this compound are the inflammatory mediators and reactive oxygen species (ROS) in the body .
Mode of Action
The compound interacts with its targets by reducing the production of pro-inflammatory mediators and ROS . This leads to a decrease in inflammation and oxidative stress in the body .
Biochemical Pathways
It is known that the compound plays a role in the inflammatory response and oxidative stress pathways . By reducing the production of pro-inflammatory mediators and ROS, the compound can help to alleviate inflammation and oxidative stress .
Pharmacokinetics
It is known that the compound is soluble in dmso , which suggests that it may be well-absorbed in the body
Result of Action
The anti-inflammatory and antioxidant activities of 3,4-O-Isopropylidene shikimic acid result in a reduction of inflammation and oxidative stress in the body . This can lead to a decrease in symptoms associated with conditions such as colitis .
Action Environment
The action of 3,4-O-Isopropylidene shikimic acid can be influenced by various environmental factors. For example, the compound’s solubility in DMSO suggests that its absorption and efficacy may be affected by the presence of this solvent . Additionally, the compound’s stability may be influenced by factors such as temperature and light .
Analyse Biochimique
Biochemical Properties
ISA interacts with various biomolecules in biochemical reactions. It has been found to have significant anti-inflammatory effects, which may be related to inhibiting the production of prostaglandin E2 and protecting against oxidation . Furthermore, ISA has been shown to reduce inflammation induced by various agents in a dose-dependent manner .
Cellular Effects
ISA has been shown to have various effects on cells and cellular processes. It significantly ameliorates macroscopic damage, reduces colon weight/length ratios, and decreases the activity of myeloperoxidase (MPO), a marker of inflammation . It also depresses malondialdehyde (MDA) and nitric oxide (NO) levels, which are markers of oxidative stress, and enhances glutathione (GSH) level, a key antioxidant in cells .
Molecular Mechanism
At the molecular level, ISA exerts its effects through various mechanisms. It has been found to decrease the production of prostaglandin E2 and malondialdehyde in the rat paw tissue . Furthermore, it reduces the activity of inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide, a reactive nitrogen species involved in inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ISA change over time. For example, ISA was administered for 12 days to experimental colitis rats, and its protective effects were observed over this period
Dosage Effects in Animal Models
The effects of ISA vary with different dosages in animal models. For example, ISA at dosages of 50, 100, and 200 mg/kg was found to ameliorate macroscopic damage in a dose-dependent manner in experimental colitis rats
Metabolic Pathways
ISA is involved in the shikimate pathway, a crucial metabolic route in plants, bacteria, fungi, and some parasites . This pathway consists of seven reaction steps, leading to the synthesis of chorismate, a precursor for the biosynthesis of aromatic amino acids
Transport and Distribution
It is known that ISA can be orally administered and has a good transmembrane capability
Subcellular Localization
It is known that ISA can exert its effects in various cellular compartments, as evidenced by its wide-ranging cellular effects
Méthodes De Préparation
3,4-O-Isopropylidene shikimic acid can be synthesized through various chemical routes. One method involves the reaction of shikimic acid with acetone in the presence of an acid catalyst to form the isopropylidene derivative . Another method involves the preparation from mango core, which includes several steps of extraction and purification
Analyse Des Réactions Chimiques
3,4-O-Isopropylidene shikimic acid undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: It can undergo substitution reactions where functional groups are replaced with others. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Comparaison Avec Des Composés Similaires
3,4-O-Isopropylidene shikimic acid is similar to other derivatives of shikimic acid, such as:
Shikimic acid: The parent compound, known for its use in the synthesis of antiviral drugs.
Quercetin 3-O-beta-D-glucosyl- (1->4)-beta-D-glucoside: Another derivative with antioxidant properties.
Clinopodic acid E: A compound with similar anti-inflammatory effects. What sets 3,4-O-Isopropylidene shikimic acid apart is its enhanced stability and bioavailability compared to shikimic acid.
Propriétés
IUPAC Name |
7-hydroxy-2,2-dimethyl-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O5/c1-10(2)14-7-4-5(9(12)13)3-6(11)8(7)15-10/h4,6-8,11H,3H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PILATNHSTHZMCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C=C(CC(C2O1)O)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00920057 | |
| Record name | 7-Hydroxy-2,2-dimethyl-3a,6,7,7a-tetrahydro-2H-1,3-benzodioxole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00920057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90927-40-5 | |
| Record name | 1-Cyclohexene-1-carboxylic acid-5-hydroxy-3,4-isopropylidine-dioxy | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090927405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Hydroxy-2,2-dimethyl-3a,6,7,7a-tetrahydro-2H-1,3-benzodioxole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00920057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What analytical techniques are commonly used to study 3,4-O-Isopropylidene shikimic acid?
A: High-performance liquid chromatography (HPLC) is a key method for analyzing 3,4-O-Isopropylidene shikimic acid. [] Researchers have developed and validated RP-HPLC methods for determining its concentration in various matrices, including Kangshuansu tablets [] and biological samples. [] These methods offer sensitivity, accuracy, and reproducibility for studying this compound. []
A: Yes, a study using a mouse model investigated the tissue distribution of 3,4-O-Isopropylidene shikimic acid following intravenous administration. [] The results revealed rapid distribution throughout the body, with the highest concentrations observed in the blood. [] The compound also appeared to accumulate in tissues like the stomach, intestines, muscle, and potentially fat. [] These findings suggest a need to monitor its levels during clinical use. []
A: Yes, 3,4-O-Isopropylidene shikimic acid has been identified in the whole plant extract of Hypericum wightianum Wall ex Wight et Arn. [] This finding suggests a potential natural source for this compound, though its abundance and extraction methods require further investigation.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,9-Diazabicyclo[4.2.1]nonan-4-one](/img/structure/B599179.png)


